molecular formula C15H16N2O2 B11803588 6-(Benzyl(methyl)amino)-2-methylnicotinic acid

6-(Benzyl(methyl)amino)-2-methylnicotinic acid

Cat. No.: B11803588
M. Wt: 256.30 g/mol
InChI Key: LCRBXLRBWVMMRF-UHFFFAOYSA-N
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Description

6-(Benzyl(methyl)amino)-2-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a benzyl(methyl)amino group attached to the 6th position of the nicotinic acid ring, and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyl(methyl)amino)-2-methylnicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 2-methylnicotinic acid.

    Formation of Intermediate: The 2-methylnicotinic acid undergoes a reaction with benzylamine and formaldehyde under acidic conditions to form an intermediate compound.

    Final Product: The intermediate is then treated with methyl iodide in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyl(methyl)amino)-2-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the nicotinic acid ring.

    Reduction: Reduced forms of the benzyl(methyl)amino group.

    Substitution: Substituted derivatives with various functional groups replacing the benzyl(methyl)amino group.

Scientific Research Applications

6-(Benzyl(methyl)amino)-2-methylnicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Benzyl(methyl)amino)-2-methylnicotinic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to nicotinic acid receptors or other protein targets in cells.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-Benzylaminopurine: A synthetic cytokinin that promotes cell division in plants.

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Nicotinic Acid: A form of vitamin B3 with various biological functions.

Uniqueness

6-(Benzyl(methyl)amino)-2-methylnicotinic acid is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

6-[benzyl(methyl)amino]-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C15H16N2O2/c1-11-13(15(18)19)8-9-14(16-11)17(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

LCRBXLRBWVMMRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N(C)CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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